molecular formula C19H26N4O2 B10822107 ADB-4EN-pinaca

ADB-4EN-pinaca

Cat. No.: B10822107
M. Wt: 342.4 g/mol
InChI Key: NXDLAZXBALPFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADB-4EN-pinaca involves several steps, starting with the preparation of the indazole core. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

ADB-4EN-pinaca undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted analogs of this compound, which can have varying degrees of activity and potency .

Scientific Research Applications

ADB-4EN-pinaca has several scientific research applications, including:

Mechanism of Action

ADB-4EN-pinaca exerts its effects by binding to cannabinoid receptors CB1 and CB2. The activation of these receptors leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases (MAPKs), and regulation of ion channels. This results in the psychoactive and physiological effects associated with the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ADB-4EN-pinaca is unique due to its specific structural features, such as the pent-4-en-1-yl side chain and the indazole core. These features contribute to its distinct pharmacological profile and potency compared to other synthetic cannabinoids .

Properties

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pent-4-enylindazole-3-carboxamide

InChI

InChI=1S/C19H26N4O2/c1-5-6-9-12-23-14-11-8-7-10-13(14)15(22-23)18(25)21-16(17(20)24)19(2,3)4/h5,7-8,10-11,16H,1,6,9,12H2,2-4H3,(H2,20,24)(H,21,25)

InChI Key

NXDLAZXBALPFSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.